4-Bromobutyl octyl sulfone
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Overview
Description
4-Bromobutyl octyl sulfone is an organic compound characterized by the presence of a bromine atom, a butyl group, an octyl group, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobutyl octyl sulfone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromobutane, octyl alcohol, and sulfur dioxide.
Formation of Sulfone: The reaction between octyl alcohol and sulfur dioxide in the presence of a suitable oxidizing agent, such as hydrogen peroxide, leads to the formation of octyl sulfone.
Bromination: The final step involves the bromination of the butyl group using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutyl octyl sulfone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Further oxidized sulfones or sulfonic acids.
Reduction: Corresponding sulfides.
Scientific Research Applications
4-Bromobutyl octyl sulfone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and surfactants.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromobutyl octyl sulfone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfone group can engage in redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl octyl sulfone: Similar structure but with a chlorine atom instead of bromine.
4-Bromobutyl hexyl sulfone: Similar structure but with a hexyl group instead of an octyl group.
4-Bromobutyl methyl sulfone: Similar structure but with a methyl group instead of an octyl group.
Uniqueness
4-Bromobutyl octyl sulfone is unique due to the combination of its bromine atom, butyl group, octyl group, and sulfone functional group
Properties
Molecular Formula |
C12H25BrO2S |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-(4-bromobutylsulfonyl)octane |
InChI |
InChI=1S/C12H25BrO2S/c1-2-3-4-5-6-8-11-16(14,15)12-9-7-10-13/h2-12H2,1H3 |
InChI Key |
YZMLLHSHJUOIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCBr |
Origin of Product |
United States |
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